Heparin disaccharide III-A, sodium salt
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Overview
Description
Heparin disaccharide III-A, sodium salt is a biochemical compound derived from the digestion of heparin and heparan sulfate by various heparinases . It is a member of the glycosaminoglycan family, which are linear polysaccharides with complex sequences resulting from the action of post-polymerization enzymes on a regular repeating disaccharide background . This compound is primarily used in scientific research, particularly in the fields of proteomics and glycomics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heparin disaccharide III-A, sodium salt is typically prepared by enzymatic digestion of porcine mucosal heparin using bacterial heparinase enzymes . The process involves the following steps:
Isolation of Heparin: Heparin is extracted from porcine intestinal mucosa.
Enzymatic Digestion: The isolated heparin is then subjected to enzymatic digestion using heparinase enzymes, which cleave the heparin into disaccharide units.
Purification: The resulting disaccharides are purified using high-performance liquid chromatography (HPLC) to achieve a purity greater than 95%.
Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The key steps include:
Large-scale Extraction: Heparin is extracted from porcine mucosa in large quantities.
Enzymatic Digestion: The extracted heparin is digested using heparinase enzymes in industrial bioreactors.
Purification and Freeze-drying: The disaccharides are purified using HPLC and then freeze-dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Heparin disaccharide III-A, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the disaccharide.
Substitution: Substitution reactions can introduce new functional groups into the disaccharide structure.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various organic reagents can be used for substitution reactions, depending on the desired functional group.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original disaccharide .
Scientific Research Applications
Heparin disaccharide III-A, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used in the study of glycosaminoglycan structure and function, as well as in the synthesis of novel glycomimetic compounds.
Biology: The compound is used to investigate the biological roles of heparin and heparan sulfate in cell signaling, cell adhesion, and growth factor regulation.
Medicine: It is used in the development of anticoagulant therapies and in the study of heparin’s interactions with various proteins and enzymes.
Industry: The compound is used in the production of heparin-based pharmaceuticals and in the quality control of heparin products
Mechanism of Action
Heparin disaccharide III-A, sodium salt exerts its effects primarily through interactions with proteins and enzymes involved in the coagulation pathway. The compound binds to antithrombin III, accelerating the rate at which antithrombin III inactivates coagulation enzymes such as thrombin (factor IIa) and factor Xa . This interaction prevents the formation of blood clots and is the basis for its anticoagulant properties.
Comparison with Similar Compounds
Heparin disaccharide III-A, sodium salt is unique among glycosaminoglycans due to its specific structure and high degree of sulfation. Similar compounds include:
Heparin Disaccharide I-H: Another disaccharide derived from heparin, but with different sulfation patterns.
Heparin Disaccharide III-H: Similar to III-A but with variations in the sulfation and acetylation of the disaccharide units.
Chondroitin Sulfate Disaccharides: These are structurally similar but differ in their uronic acid and hexosamine components.
Properties
Molecular Formula |
C14H19NNa2O14S |
---|---|
Molecular Weight |
503.3 g/mol |
IUPAC Name |
disodium;(2R,3R,4S)-2-[(2R,3R,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C14H21NO14S.2Na/c1-4(17)15-8-9(19)11(7(3-16)26-13(8)22)28-14-10(29-30(23,24)25)5(18)2-6(27-14)12(20)21;;/h2,5,7-11,13-14,16,18-19,22H,3H2,1H3,(H,15,17)(H,20,21)(H,23,24,25);;/q;2*+1/p-2/t5-,7+,8+,9+,10+,11-,13?,14-;;/m0../s1 |
InChI Key |
CECQKZXNZYJIAZ-GPLZOGLDSA-L |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O.[Na+].[Na+] |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
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